molecular formula C7H14N2O B1433788 cis-3-Methylpiperidine-2-carboxamide CAS No. 1450633-71-2

cis-3-Methylpiperidine-2-carboxamide

Cat. No.: B1433788
CAS No.: 1450633-71-2
M. Wt: 142.2 g/mol
InChI Key: DNJSHYRCBKWWLK-RITPCOANSA-N
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Description

cis-3-Methylpiperidine-2-carboxamide: is a chemical compound belonging to the piperidine class of organic molecules. It is characterized by its unique structure, which includes a piperidine ring substituted with a methyl group at the third position and a carboxamide group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Methylpiperidine-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methylpiperidine with a suitable carboxylating agent to introduce the carboxamide group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired cis-configuration is achieved .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: cis-3-Methylpiperidine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

cis-3-Methylpiperidine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of cis-3-Methylpiperidine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    3-Methylpiperidine: Lacks the carboxamide group, making it less versatile in certain applications.

    2-Carboxamidepiperidine: Does not have the methyl group, which can affect its reactivity and interactions.

    N-Methylpiperidine-2-carboxamide: Similar structure but with different substitution patterns

Uniqueness: cis-3-Methylpiperidine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in applications where precise molecular interactions are required .

Properties

IUPAC Name

(2S,3R)-3-methylpiperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-5-3-2-4-9-6(5)7(8)10/h5-6,9H,2-4H2,1H3,(H2,8,10)/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJSHYRCBKWWLK-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCNC1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCCN[C@@H]1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-3-Methylpiperidine-2-carboxamide
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Reactant of Route 5
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Reactant of Route 6
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